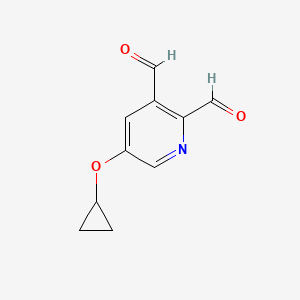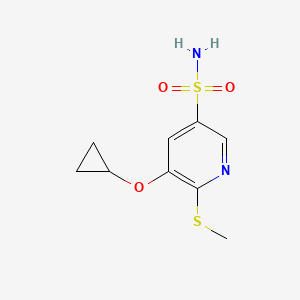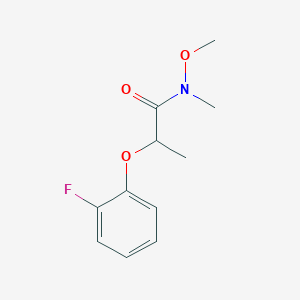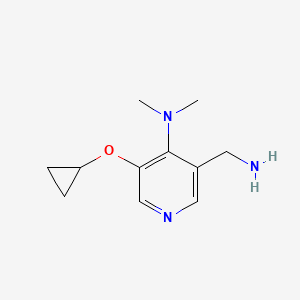
5-Cyclopropoxypyridine-2,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxypyridine-2,3-dicarbaldehyde is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with two aldehyde groups at the 2 and 3 positions. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxypyridine-2,3-dicarbaldehyde typically involves the regioselective oxidation of pyridine derivatives. One common method includes the use of manganese dioxide as an oxidizing agent . The reaction conditions often require a controlled environment to ensure the selective formation of the desired aldehyde groups.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxypyridine-2,3-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxypyridine-2,3-dicarbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Investigated for its potential biological activity and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxypyridine-2,3-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein modifications .
Comparison with Similar Compounds
Pyridine-2,3-dicarbaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Methoxypyridine-2,3-dicarbaldehyde: Contains a methoxy group instead of a cyclopropoxy group, which may affect its reactivity and solubility.
Uniqueness: The presence of the cyclopropoxy group in 5-Cyclopropoxypyridine-2,3-dicarbaldehyde introduces unique steric and electronic effects that can influence its chemical behavior and interactions with other molecules. This makes it a distinct compound with specific applications in research and development .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-cyclopropyloxypyridine-2,3-dicarbaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-5-7-3-9(14-8-1-2-8)4-11-10(7)6-13/h3-6,8H,1-2H2 |
InChI Key |
GMSLNGXAEVRSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-2-methoxyphenoxy]-, (Z,E)-](/img/structure/B14805745.png)
![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B14805753.png)
![(2Z,5Z)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B14805756.png)


![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14805797.png)



![2-(4-bromophenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14805817.png)
![5-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14805833.png)
